molecular formula C9H14O3 B14572467 Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol CAS No. 61215-65-4

Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol

Cat. No.: B14572467
CAS No.: 61215-65-4
M. Wt: 170.21 g/mol
InChI Key: VVHZOCVIALDQJK-UHFFFAOYSA-N
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Description

Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol is a compound that combines the properties of acetic acid and a cyclopentadiene derivative. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a cyclopentadiene ring. These structural features make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-cyclopenta-1,3-dien-1-ylethanol typically involves the reaction of cyclopentadiene with ethylene oxide to form 2-cyclopenta-1,3-dien-1-ylethanol, followed by acetylation using acetic anhydride or acetyl chloride. The reaction conditions often require a catalyst such as sulfuric acid or a base like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentadiene ring to a cyclopentane ring.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;2-cyclopenta-1,3-dien-1-ylethanol exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclopentadiene ring can engage in π-π interactions with aromatic systems. These interactions can influence enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler compound with a similar ring structure but lacking the acetic acid and ethanol moieties.

    Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group, similar to the ethanol moiety in acetic acid;2-cyclopenta-1,3-dien-1-ylethanol.

    Acetic acid: A simple carboxylic acid without the cyclopentadiene ring.

Uniqueness

This compound is unique due to its combination of a cyclopentadiene ring and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality is not commonly found in simpler compounds .

Properties

CAS No.

61215-65-4

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

acetic acid;2-cyclopenta-1,3-dien-1-ylethanol

InChI

InChI=1S/C7H10O.C2H4O2/c8-6-5-7-3-1-2-4-7;1-2(3)4/h1-3,8H,4-6H2;1H3,(H,3,4)

InChI Key

VVHZOCVIALDQJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C=CC=C1CCO

Origin of Product

United States

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